ethyl 3-nitro-4-(piperazin-1-yl)benzoate hydrochloride
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Overview
Description
Ethyl 3-nitro-4-(piperazin-1-yl)benzoate hydrochloride is a chemical compound that belongs to the class of nitrobenzoate derivatives It is characterized by the presence of a nitro group, a piperazine ring, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-nitro-4-(piperazin-1-yl)benzoate hydrochloride typically involves a multi-step process. One common method includes the nitration of ethyl benzoate to introduce the nitro group, followed by the substitution of the nitro group with a piperazine moiety. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Nitration: Ethyl benzoate is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield ethyl 3-nitrobenzoate.
Substitution: The nitro group is then substituted with piperazine in the presence of a suitable base such as potassium carbonate.
Formation of Hydrochloride Salt: The resulting ethyl 3-nitro-4-(piperazin-1-yl)benzoate is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-nitro-4-(piperazin-1-yl)benzoate hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as alkyl halides, bases like potassium carbonate.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products
Reduction: Ethyl 3-amino-4-(piperazin-1-yl)benzoate.
Substitution: Various substituted piperazine derivatives.
Hydrolysis: 3-nitro-4-(piperazin-1-yl)benzoic acid.
Scientific Research Applications
Ethyl 3-nitro-4-(piperazin-1-yl)benzoate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial, antiviral, and anticancer activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-nitro-4-(piperazin-1-yl)benzoate hydrochloride depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the piperazine ring can enhance binding affinity to biological targets.
Comparison with Similar Compounds
Ethyl 3-nitro-4-(piperazin-1-yl)benzoate hydrochloride can be compared with other similar compounds such as:
Methyl 3-nitro-4-(piperazin-1-yl)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-amino-4-(piperazin-1-yl)benzoate: The nitro group is reduced to an amino group.
Ethyl 3-nitro-4-(morpholin-1-yl)benzoate: The piperazine ring is replaced with a morpholine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1923088-54-3 |
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Molecular Formula |
C13H18ClN3O4 |
Molecular Weight |
315.8 |
Purity |
95 |
Origin of Product |
United States |
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